molecular formula C19H15N5O2 B2402617 2-(1,2-benzoxazol-3-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide CAS No. 2097889-17-1

2-(1,2-benzoxazol-3-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide

Cat. No. B2402617
CAS RN: 2097889-17-1
M. Wt: 345.362
InChI Key: BLEBCKKCYBKDND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,2-benzoxazol-3-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide, also known as BPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds incorporating thiadiazole, pyrimidine, coumarin, pyrazole, and pyridine derivatives have shown significant potential in various fields, including pharmaceuticals and agrochemicals. For example, compounds synthesized from 2-cyano-N-(thiazol-2-yl) acetamide and 2-cyano-N-(oxazol-2-yl) acetamide have demonstrated promising inhibitory effects on different cell lines, indicating their potential as antitumor agents (Albratty et al., 2017). Similarly, the synthesis of various acetamide derivatives and substituted pyridine derivatives aimed to produce compounds with significant biological activity, ranging from anti-inflammatory to antimicrobial effects (Amardeep, 2013).

Molecular Docking and In Vitro Screening

The in vitro screening and molecular docking studies of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have unveiled their potential antimicrobial and antioxidant activities. Such studies are crucial for the development of new drugs and for understanding the molecular basis of their action (Flefel et al., 2018).

Antioxidant and Antitumor Evaluation

Research into the synthesis of N-substituted-2-amino-1,3,4-thiadiazoles has contributed to the development of compounds with significant antitumor and antioxidant activities. These findings underscore the importance of heterocyclic compounds in developing therapeutic agents for cancer treatment (Hamama et al., 2013).

Coordination Complexes and Antioxidant Activity

The synthesis of coordination complexes constructed from pyrazole-acetamide and their evaluation for antioxidant activity highlight the multifaceted applications of heterocyclic compounds beyond pharmaceuticals, including their role in chemistry and materials science (Chkirate et al., 2019).

properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c25-18(11-15-14-3-1-2-4-17(14)26-24-15)23-12-16-19(22-10-9-21-16)13-5-7-20-8-6-13/h1-10H,11-12H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEBCKKCYBKDND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC3=NC=CN=C3C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,2-benzoxazol-3-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.